N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide
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Overview
Description
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: is a synthetic organic compound that features a morpholine ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step might involve the reaction of 1-naphthylacetic acid with a suitable reagent to form an activated ester or an acyl chloride.
Amidation Reaction: The activated intermediate is then reacted with 3-morpholinopropylamine under controlled conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could potentially modify the naphthalene ring or the acetamide group.
Substitution: The compound might undergo substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmacological agent due to its structural features.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Pathway Modulation: Modulation of signaling pathways at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinopropyl)-2-(1-naphthyl)acetamide
- N-(3-piperidinopropyl)-2-(1-naphthyl)acetamide
- N-(3-morpholinopropyl)-2-(2-naphthyl)acetamide
Uniqueness
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: is unique due to its specific combination of a morpholine ring, a naphthalene moiety, and an acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H24N2O2/c22-19(20-9-4-10-21-11-13-23-14-12-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-3,5-8H,4,9-15H2,(H,20,22) |
InChI Key |
MPPCAVIKRFFBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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